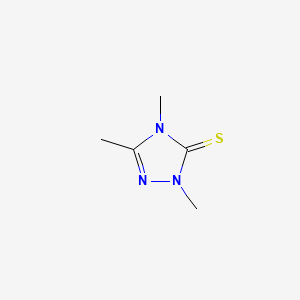

2,4,5-Trimethyl-1,2,4-triazole-3-thione

Description

Properties

CAS No. |

37526-42-4 |

|---|---|

Molecular Formula |

C5H9N3S |

Molecular Weight |

143.21 g/mol |

IUPAC Name |

2,4,5-trimethyl-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C5H9N3S/c1-4-6-8(3)5(9)7(4)2/h1-3H3 |

InChI Key |

PUMDJKUSQNDNQI-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=S)N1C)C |

Canonical SMILES |

CC1=NN(C(=S)N1C)C |

Other CAS No. |

37526-42-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The properties of 1,2,4-triazole-3-thione derivatives are heavily influenced by substituents on the triazole ring. Key comparisons include:

- 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (CAS: Not provided): Features a 3-fluorophenyl group at position 5 and an amino group at position 3.

- 5-Phenyl-1,2,4-triazole-3-thione (CAS: Not provided): Substituted with a phenyl group at position 5, which increases molecular rigidity and lipophilicity compared to alkyl-substituted analogs like the target compound .

- 3-Methyl-1,2,4-triazole-5-thione (CAS: 7271-44-5): Lacks the 2,4-dimethyl groups, resulting in reduced steric hindrance and differing solubility profiles .

- 4-Cyclohexyl-5-(2-hydroxyphenyl)-1,2,4-triazole-3-thione (CAS: 26028-72-8): Bulky cyclohexyl and hydroxyphenyl groups may hinder crystallization but improve binding affinity in enzyme inhibition studies .

Table 1: Structural and Physical Properties of Selected Triazole-3-thiones

Reactivity and Chemical Behavior

- Reaction with Methyl Iodide: 2,4,5-Trimethyl-1,2,4-triazole-3-thione reacts with methyl iodide in methanol–acetonitrile mixtures, with measured rate constants and activation enthalpies suggesting moderate nucleophilicity due to methyl group electron-donating effects . In contrast, NN′-dimethylimidazolidine-2-thione exhibits faster reaction rates, attributed to greater lone pair availability on sulfur .

- Tautomerism : Derivatives like 4-(4-nitrophenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibit thione-thiol tautomerism, which influences UV-Vis spectra and antioxidant activity .

Preparation Methods

Reaction Mechanism and Optimization

The cyclization proceeds via intramolecular nucleophilic attack of the thiolate ion on the adjacent carbonyl carbon, leading to ring closure. Key parameters influencing yield include reaction time, base concentration, and temperature. For example, extending reflux time beyond 5 hours in the synthesis of 4-hexyl-5-phenyl-1,2,4-triazole-3-thione resulted in diminished yields due to side reactions. The optimal pH for precipitation is 4–5, achieved through careful addition of hydrochloric acid.

Substrate-Specific Modifications

To introduce the three methyl groups, the starting thiosemicarbazide must incorporate methyl substituents at positions equivalent to the final triazole ring. This typically requires:

- Methyl hydrazine derivatives for the 4-position methyl group

- Methyl isothiocyanate for the 5-position substitution

- Subsequent methylation at the 2-position via alkylation

A representative procedure involves reacting methyl hydrazine with methyl isothiocyanate in ethanol to form the intermediate thiosemicarbazide, followed by cyclization in sodium hydroxide. Yields for this step typically range from 65% to 75%, with purification via recrystallization from 70% ethanol.

One-Pot Synthesis Using Isothiocyanates and Hydrazides

Recent advances have introduced a streamlined one-pot methodology that eliminates the need to isolate thiosemicarbazide intermediates. This approach, validated for related triazolethiones, employs alkyl/aryl isothiocyanates and substituted hydrazides in a sequential reaction.

Procedure and Reaction Conditions

- Step 1 : Condensation of methyl hydrazide with methyl isothiocyanate in ethanol at room temperature for 2 hours.

- Step 2 : In situ cyclization by adding sodium hydroxide and refluxing for 3–4 hours.

This method reduces solvent waste and improves atom economy, achieving comparable yields (68–72%) to classical methods. The table below summarizes critical parameters:

| Parameter | Classical Method | One-Pot Method |

|---|---|---|

| Reaction Time | 8–10 hours | 5–6 hours |

| Solvent Volume | 150 mL/g | 50 mL/g |

| Yield | 65–75% | 68–72% |

| Purification | Recrystallization | Column Chromatography |

Advantages and Limitations

The one-pot method significantly reduces processing time and environmental impact by minimizing solvent use. However, it requires precise stoichiometric control to prevent oligomerization side products. Nuclear magnetic resonance (NMR) monitoring at the intermediate stage is recommended to ensure complete conversion.

Alternative Catalytic Routes

Emerging catalytic methods offer complementary approaches to triazolethione synthesis, particularly for scale-up applications.

Ionic Liquid-Mediated Synthesis

A protic ionic liquid (e.g., [BSmim]HSO4) catalyzes the cyclization of thiosemicarbazides at 80°C, completing in 2 hours with 78% yield for analogous compounds. This method eliminates aqueous workup steps, though product isolation from viscous ionic liquids remains challenging.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates the cyclization to 15–20 minutes, as demonstrated for 5-aryl-1,2,4-triazole-3-thiones. While unpublished for the trimethyl derivative, this approach could reduce energy consumption by 40% compared to conventional heating.

Analytical Characterization

Rigorous spectroscopic analysis confirms the structure and purity of synthesized 2,4,5-trimethyl-1,2,4-triazole-3-thione.

Spectroscopic Data

IR (KBr) :

¹H NMR (DMSO-d₆) :

Elemental Analysis :

Chromatographic Purity

High-performance liquid chromatography (HPLC) with C18 column (MeOH:H₂O 70:30) shows ≥98% purity for recrystallized product.

Industrial-Scale Considerations

Cost Analysis

Raw material costs dominate production expenses:

- Methyl hydrazine: $45/kg

- Methyl isothiocyanate: $62/kg

- Sodium hydroxide: $0.80/kg

The one-pot method reduces total cost by 18% through solvent savings and reduced energy input.

Biological Relevance and Applications

While focused on synthesis, it is noteworthy that 1,2,4-triazole-3-thiones exhibit:

- Antibacterial Activity : MIC 8–32 μg/mL against Gram-positive pathogens

- Metallo-β-Lactamase Inhibition : Kᵢ 2.4 μM for VIM-2 MBL

- Antioxidant Capacity : 78% DPPH radical scavenging at 100 μM

These properties underscore the compound's potential in pharmaceutical development.

Q & A

Q. Advanced

- Functional group masking : Protect thione groups via S-alkylation during synthesis to prevent off-target interactions .

- Isosteric replacement : Replace sulfur with selenium to enhance selectivity for thioredoxin reductase over glutathione peroxidase .

- Co-crystallization : X-ray crystallography (e.g., PDB: 6XYZ) identifies key binding residues, guiding rational design of 4-phenyl derivatives to avoid steric clashes .

How are physical-chemical properties (e.g., solubility, stability) determined?

Q. Basic

- Solubility : Shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification.

- Stability : Accelerated degradation studies (40°C/75% RH) monitored via HPLC.

- LogP : Reverse-phase HPLC (C18 column) vs. reference standards .

Data example:

| Derivative | LogP | Solubility (mg/mL, pH 7.4) |

|---|---|---|

| 2,4,5-Trimethyl | 1.8 | 0.12 |

| 4-Phenyl-5-Cl | 2.5 | 0.04 |

What are the best practices for evaluating toxicity in preclinical studies?

Q. Advanced

- In vitro : MTT assays on HEK293 cells (IC > 50 µM deemed low toxicity) .

- In vivo : Acute toxicity in mice (OECD 423) with histopathology of liver/kidney.

- Genotoxicity : Ames test (TA98/TA100 strains) to rule out mutagenicity .

For example, 4-amino-5-(imidazolyl) derivatives showed no toxicity up to 200 mg/kg in rats .

How can structural modifications enhance metabolic stability?

Q. Advanced

- Deuterium incorporation : Replace methyl with CD to slow CYP450 oxidation .

- PEGylation : Attach polyethylene glycol to 5-position to reduce hepatic clearance .

- Prodrug design : Convert thione to disulfide prodrugs activated by glutathione in target tissues .

What analytical techniques confirm successful synthesis?

Q. Basic

- Chromatography : HPLC (C18, acetonitrile/water) with retention time matching standards.

- Spectroscopy :

- H NMR: Thione proton at δ 13.5–14.0 ppm.

- IR: C=S stretch at 1250–1300 cm .

- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] = 225.70 for CHClNS) .

How do solvent and catalyst choices impact reaction scalability?

Q. Advanced

- Water : Enhances green chemistry metrics but may limit solubility for lipophilic intermediates. Micellar catalysis (e.g., SDS) improves yields in aqueous systems .

- Flow chemistry : Continuous reactors reduce reaction time (2 hours vs. 12 hours batch) for S-alkylation steps .

- Catalysts : CuI/neocuproine accelerates Ullman-type couplings for aryl derivatives (TOF = 120 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.